![molecular formula C12H19N5O2 B2515480 N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2199179-72-9](/img/structure/B2515480.png)

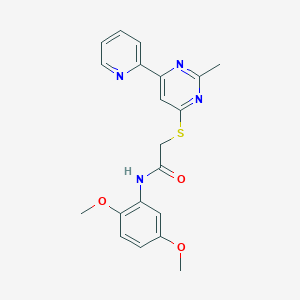

N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

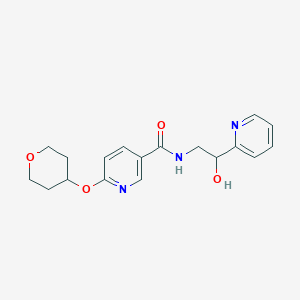

Description

Synthesis Analysis

The synthesis of azetidine-1-carboxamide derivatives has been explored in the context of creating new compounds with potential biological activity. One study describes the synthesis of a series of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides. The process begins with the reaction of phenothiazine with Cl(CH2)3Br to produce 10-(3-chloropropyl)-10H-phenothiazine. This intermediate then reacts with urea to yield 1-[3-(10H-phenothiazin-10-yl)propyl]urea. Subsequent reactions with various substituted aromatic aldehydes lead to the formation of N-(arylmethylidene)-N′-[3-(phenothiazin-10-yl)propyl]ureas, which are then treated with ClCH2COCl in the presence of Et3N to obtain the desired racemic trans-2-oxoazetidin-1-carboxamide derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized azetidine-1-carboxamide derivatives were confirmed using a combination of spectroscopic and chemical methods. Infrared (IR) spectroscopy, proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and fast atom bombardment (FAB) mass spectrometry were employed to ascertain the structural integrity of the compounds. These techniques are crucial for verifying the presence of specific functional groups and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine-1-carboxamide derivatives are characterized by a series of functional group transformations and cyclization steps. The initial reaction involves the attachment of a phenothiazine moiety to a chloropropyl group, followed by urea incorporation. The key step in the synthesis appears to be the formation of N-(arylmethylidene) intermediates, which are then cyclized to form the azetidine ring. The use of ClCH2COCl and Et3N suggests a role for chloroformylation and aminolysis in the cyclization process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide" are not detailed in the provided papers, the general properties of azetidine-1-carboxamide derivatives can be inferred. These compounds are likely to exhibit solid-state characteristics at room temperature and may have varying solubilities in organic solvents based on the nature of the substituents attached to the azetidine ring. The presence of aromatic groups and heteroatoms within the structure can influence the compound's reactivity, stability, and potential interactions with biological targets .

In another study, a metal-free strategy for the regioselective synthesis of 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives is reported. This process involves the reaction of azides with HFO-1233zd (E) and amines in an aqueous medium. Although the specific details of the reaction conditions and the resulting physical and chemical properties of the synthesized compounds are not provided, this method represents an alternative approach to constructing triazole-linked carboxamide structures, which could be relevant for the synthesis of "this compound" .

Scientific Research Applications

Antiviral Applications

- Research into furan-substituted spirothiazolidinones has shown that certain analogues exhibit significant activity against the influenza A/H3N2 virus, highlighting the potential of spirothiazolidinone-based inhibitors for viral membrane fusion processes Çağla Begüm Apaydın et al., 2021.

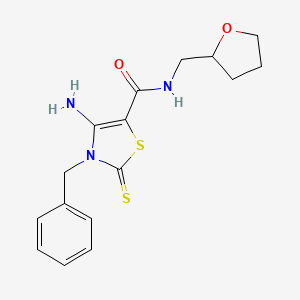

Antibacterial and Antifungal Applications

- Azetidinone derivatives of 2-amino-5-nitrothiazole have been synthesized and screened for antibacterial, antifungal, and antitubercular activities, showing promising results against selected bacteria and fungi Pushkal Samadhiya et al., 2013.

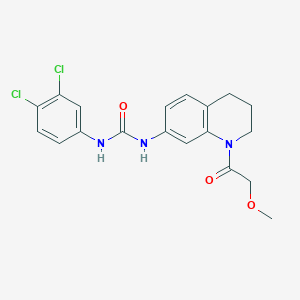

Anti-inflammatory Applications

- Indolyl azetidinones were prepared and evaluated for their anti-inflammatory activity, with some compounds demonstrating activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs) R. Kalsi et al., 1990.

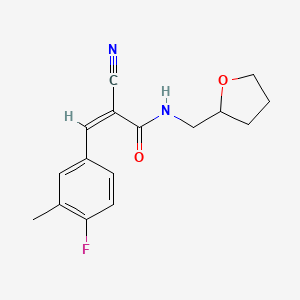

Antimicrobial Agents

- Novel 1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting the therapeutic potential of triazole derivatives N. Pokhodylo et al., 2021.

Antidepressant and Nootropic Agents

- Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for their potential as antidepressant and nootropic agents, with some showing high activity in these regards Asha B. Thomas et al., 2016.

properties

IUPAC Name |

N-(oxan-4-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c18-12(14-11-1-5-19-6-2-11)16-7-10(8-16)9-17-4-3-13-15-17/h3-4,10-11H,1-2,5-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPSDTGAFKKSRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)